molecular formula C16H25ClN2O2 B13955968 tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride

tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride

Cat. No.: B13955968
M. Wt: 312.83 g/mol
InChI Key: IGPOHQWBEVOXSZ-DFQHDRSWSA-N
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Description

tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride: is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a phenyl group attached to a pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent functionalization. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base. The aminomethyl group can be introduced through reductive amination, while the phenyl group is typically added via a Grignard reaction or a similar organometallic approach.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and complex organic molecules.

Biology: In biological research, it may be used to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • tert-butyl (3R,4R)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate;hydrochloride
  • tert-butyl (3R,4R)-3-(aminomethyl)-4-ethylpyrrolidine-1-carboxylate;hydrochloride

Uniqueness: The presence of the phenyl group in tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride distinguishes it from similar compounds, providing unique reactivity and interaction profiles. This makes it particularly valuable in applications where aromatic interactions are crucial.

Properties

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-13(9-17)14(11-18)12-7-5-4-6-8-12;/h4-8,13-14H,9-11,17H2,1-3H3;1H/t13-,14+;/m1./s1

InChI Key

IGPOHQWBEVOXSZ-DFQHDRSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)CN.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)CN.Cl

Origin of Product

United States

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